molecular formula C15H20N2 B1461772 [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine CAS No. 1177294-58-4

[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

Cat. No.: B1461772
CAS No.: 1177294-58-4
M. Wt: 228.33 g/mol
InChI Key: NSMROCHPPHCHIU-UHFFFAOYSA-N
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Description

[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine: is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at positions 2 and 5, a phenylethyl group at position 1, and a methanamine group at position 3. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethylpyrrole with 1-phenylethylamine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Halogens, nucleophiles; reactions often conducted under reflux conditions.

Major Products Formed:

    Oxidation: Pyrrole derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted pyrrole compounds with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: In medicine, derivatives of this compound are explored for their pharmacological effects. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes. Detailed studies are conducted to elucidate the exact molecular interactions and pathways affected by this compound.

Comparison with Similar Compounds

    2,5-Dimethylpyrrole: A simpler pyrrole derivative with similar structural features.

    1-Phenylethylamine: A related amine compound with a phenylethyl group.

    Pyrrole-3-methanamine: A pyrrole derivative with a methanamine group at position 3.

Uniqueness: [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its dual presence of methyl and phenylethyl groups enhances its reactivity and potential for diverse applications compared to simpler analogs.

Properties

IUPAC Name

[2,5-dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-11-9-15(10-16)13(3)17(11)12(2)14-7-5-4-6-8-14/h4-9,12H,10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMROCHPPHCHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C(C)C2=CC=CC=C2)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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